molecular formula C15H15NO6 B13901455 7-(Tert-butoxycarbonylamino)-2-oxo-chromene-3-carboxylic acid

7-(Tert-butoxycarbonylamino)-2-oxo-chromene-3-carboxylic acid

Cat. No.: B13901455
M. Wt: 305.28 g/mol
InChI Key: KKBNCQJDFOSVKK-UHFFFAOYSA-N
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Description

7-(Tert-butoxycarbonylamino)-2-oxo-chromene-3-carboxylic acid: is a synthetic organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely used in medicinal chemistry. The tert-butoxycarbonyl (Boc) group in this compound serves as a protecting group for the amino functionality, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(Tert-butoxycarbonylamino)-2-oxo-chromene-3-carboxylic acid typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed for the direct introduction of the tert-butoxycarbonyl group into various organic compounds .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the chromene core or the Boc-protected amino group.

    Substitution: Nucleophilic substitution reactions can be used to introduce different substituents at specific positions on the chromene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chromene-2,3-diones, while reduction can produce chroman derivatives.

Mechanism of Action

The mechanism of action of 7-(Tert-butoxycarbonylamino)-2-oxo-chromene-3-carboxylic acid involves its interaction with specific molecular targets. The Boc group serves as a protecting group, allowing for selective reactions at other functional sites. Upon deprotection, the amino group can participate in various biochemical pathways, potentially interacting with enzymes and receptors involved in disease processes .

Comparison with Similar Compounds

    7-Amino-2-oxo-chromene-3-carboxylic acid: Lacks the Boc protecting group, making it more reactive.

    7-(Methoxycarbonylamino)-2-oxo-chromene-3-carboxylic acid: Contains a methoxycarbonyl group instead of the Boc group, offering different reactivity and stability.

    7-(Acetylamino)-2-oxo-chromene-3-carboxylic acid: Features an acetyl protecting group, which is less bulky than the Boc group.

Uniqueness: The presence of the Boc group in 7-(Tert-butoxycarbonylamino)-2-oxo-chromene-3-carboxylic acid provides enhanced stability and selectivity in synthetic reactions. This makes it a valuable intermediate for the synthesis of complex molecules, allowing for precise control over reaction pathways .

Properties

Molecular Formula

C15H15NO6

Molecular Weight

305.28 g/mol

IUPAC Name

7-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxochromene-3-carboxylic acid

InChI

InChI=1S/C15H15NO6/c1-15(2,3)22-14(20)16-9-5-4-8-6-10(12(17)18)13(19)21-11(8)7-9/h4-7H,1-3H3,(H,16,20)(H,17,18)

InChI Key

KKBNCQJDFOSVKK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)O

Origin of Product

United States

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